
4-(氮杂环丁烷-1-基)哌啶
描述
4-(Azetidin-1-YL)piperidine is a useful research compound. Its molecular formula is C8H16N2 and its molecular weight is 140.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Azetidin-1-YL)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Azetidin-1-YL)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌药物开发
“4-(氮杂环丁烷-1-基)哌啶”衍生物在抗癌药物开发方面显示出前景。哌啶是许多药物中的核心结构,已与针对各种癌症(包括乳腺癌、前列腺癌、结肠癌、肺癌和卵巢癌)的潜在临床药物相关。 这些化合物可以调节对癌症发展至关重要的关键信号通路,例如 STAT-3、NF-κB、PI3k/Aκt 和 JNK/p38-MAPK .
新型药物的合成
哌啶部分是药物设计中重要的构建块,因为它存在于二十多种药物类别中。 哌啶衍生物合成的最新进展导致了取代哌啶、螺哌啶、缩合哌啶和哌啶酮的开发,这些对于创建新药物至关重要 .
药理学应用
哌啶衍生物,包括“4-(氮杂环丁烷-1-基)哌啶”,参与多种药理学应用。 它们存在于针对各种生物途径和受体的药物中,有助于治疗除癌症以外的疾病,例如神经系统疾病和炎症 .
抗癌疗法的耐药性
一些“4-(氮杂环丁烷-1-基)哌啶”衍生物旨在克服抗癌疗法的耐药性。 例如,某些哌啶衍生物已被开发为临床耐药的间变性淋巴瘤激酶 (ALK) 和 c-ros 癌基因 1 激酶 (ROS1) 的双重抑制剂,为治疗对一线治疗产生耐药的患者提供了一条途径 .
细胞毒性增强
“4-(氮杂环丁烷-1-基)哌啶”的结构修饰可以导致对癌细胞的细胞毒性增强。 已证明,在哌啶环上引入卤素、羧基、硝基或甲基等官能团可以增强化合物有效杀死癌细胞的能力 .
作用机制
Target of Action
It is known that piperidine derivatives, which include 4-(azetidin-1-yl)piperidine, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to different therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biological activities and are present in more than twenty classes of pharmaceuticals .
Result of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities .
生化分析
Biochemical Properties
4-(Azetidin-1-YL)piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, 4-(Azetidin-1-YL)piperidine can act as a ligand for certain receptors, modulating their function and downstream signaling pathways.
Cellular Effects
The effects of 4-(Azetidin-1-YL)piperidine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(Azetidin-1-YL)piperidine has been observed to affect the Akt/mTOR signaling pathway, which is critical for cell growth and survival . It also impacts gene expression by altering the transcriptional activity of specific genes involved in metabolic processes.
Molecular Mechanism
At the molecular level, 4-(Azetidin-1-YL)piperidine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting phosphorylation events within the cell . Additionally, 4-(Azetidin-1-YL)piperidine can modulate gene expression by interacting with transcription factors and altering their binding to DNA.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-(Azetidin-1-YL)piperidine over time in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that 4-(Azetidin-1-YL)piperidine remains stable under standard laboratory conditions but may degrade under extreme pH or temperature . Long-term exposure to 4-(Azetidin-1-YL)piperidine in in vitro studies has revealed changes in cellular metabolism and function, indicating its potential for sustained biological activity.
Dosage Effects in Animal Models
The effects of 4-(Azetidin-1-YL)piperidine vary with different dosages in animal models. At low doses, it has been found to enhance certain physiological functions without causing toxicity . At high doses, 4-(Azetidin-1-YL)piperidine can induce toxic effects, such as liver damage and oxidative stress. These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
4-(Azetidin-1-YL)piperidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . This interaction can affect metabolic flux and alter the levels of various metabolites within the cell. Additionally, 4-(Azetidin-1-YL)piperidine can influence oxidative phosphorylation, impacting cellular energy production.
Transport and Distribution
The transport and distribution of 4-(Azetidin-1-YL)piperidine within cells and tissues are mediated by specific transporters and binding proteins . It is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. The localization of 4-(Azetidin-1-YL)piperidine within these tissues can influence its overall activity and function.
Subcellular Localization
4-(Azetidin-1-YL)piperidine is localized to specific subcellular compartments, which can affect its activity and function. It has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, 4-(Azetidin-1-YL)piperidine may undergo post-translational modifications that direct it to other organelles, such as the endoplasmic reticulum or nucleus, further modulating its biological activity.
属性
IUPAC Name |
4-(azetidin-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-6-10(7-1)8-2-4-9-5-3-8/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOFLXMWWKLMSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631051 | |
| Record name | 4-(Azetidin-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
686298-29-3 | |
| Record name | 4-(Azetidin-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
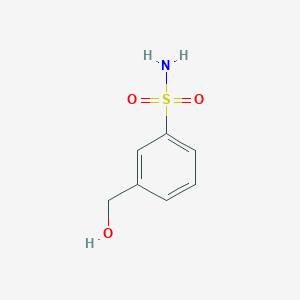
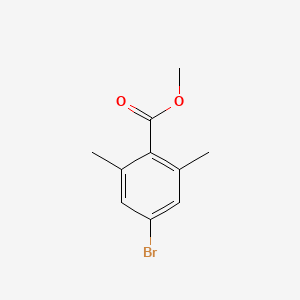
![5-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine dihydrobromide](/img/structure/B1322969.png)
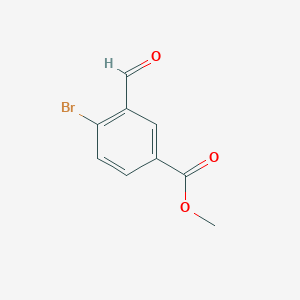
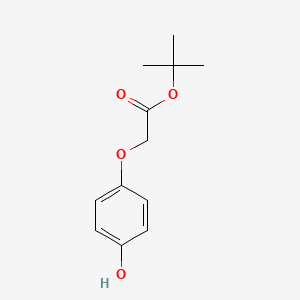
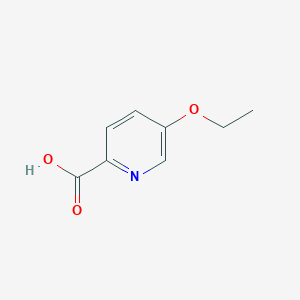
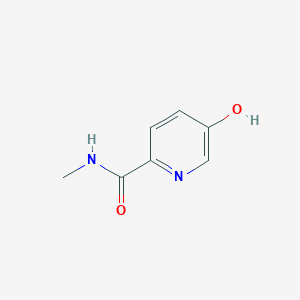

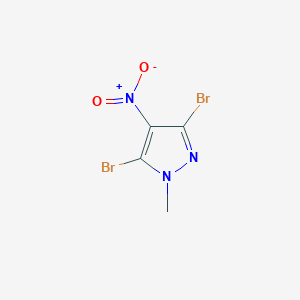

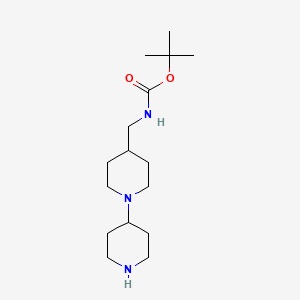
![[3-(4-Fluorophenoxy)propyl]methylamine](/img/structure/B1322990.png)
![[3-(2-Fluorophenoxy)propyl]methylamine](/img/structure/B1322991.png)

